
3-Chlor-N-Cyclopentyl-5-(Trifluormethyl)pyridin-2-amin
Übersicht
Beschreibung
3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H12ClF3N2 and its molecular weight is 264.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Die Trifluormethylgruppe in Verbindungen wie 3-Chlor-N-Cyclopentyl-5-(Trifluormethyl)pyridin-2-amin ist häufig mit einer Reihe pharmakologischer Aktivitäten verbunden. Diese Verbindung könnte bei der Synthese neuer Arzneimittelmoleküle eingesetzt werden, insbesondere bei solchen, die auf neurologische Störungen abzielen, bei denen die Modulation von Neurotransmittern entscheidend ist .
Agrochemische Forschung
In der Agrochemie dienen Trifluormethylpyridine als wichtige strukturelle Motive in Wirkstoffen. Sie werden verwendet, um Nutzpflanzen vor Schädlingen zu schützen, und Derivate von This compound könnten für neuartige Pestizide oder Herbizide synthetisiert werden .
Veterinärmedizin
Ähnlich wie bei Anwendungen in Humanpharmaka könnte diese Verbindung auch zur Entwicklung von Tierarzneimitteln verwendet werden. Die einzigartigen Eigenschaften der Trifluormethylgruppe können die Wirksamkeit von Behandlungen für Tiergesundheitszustände verbessern .
Zwischenprodukte der organischen Synthese
Diese Verbindung kann als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle dienen. Ihre einzigartige Struktur könnte bei der Herstellung neuer Verbindungen mit bestimmten gewünschten Eigenschaften für die Forschung oder industrielle Verwendung von Vorteil sein .
Materialwissenschaften
Die Trifluormethylgruppe kann Materialien einzigartige physikalische Eigenschaften verleihen. Verbindungen wie This compound könnten zur Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. erhöhte Haltbarkeit oder geänderte elektrische Leitfähigkeit .
Antivirale Forschung
Es besteht das Potenzial, dass diese Verbindung bei der Synthese von antiviralen Medikamenten eingesetzt werden kann. So könnte es beispielsweise ein Reaktant bei der Herstellung von Inhibitoren für NS5B sein, einer Polymerase, die für die Replikation von Viren wie Hepatitis C entscheidend ist .
Fluorchemie-Forschung
Aufgrund des Vorhandenseins der Trifluormethylgruppe ist diese Verbindung von Interesse im Bereich der Fluorchemie, wo sie verwendet werden könnte, um die Auswirkungen der Fluorierung auf die biologische Aktivität und Stabilität von Verbindungen zu untersuchen .
Katalyse
Die einzigartigen Eigenschaften der Trifluormethylgruppe könnten This compound zu einem wertvollen Katalysator oder Bestandteil eines katalytischen Systems in chemischen Reaktionen machen und so die Effizienz oder Selektivität verbessern .
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the synthesis of various active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s known that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s known that compounds of this type can be used as reactants in the synthesis of novel molecules, potentially affecting various biochemical pathways .
Result of Action
It’s known that compounds of this type can be used in the synthesis of novel molecules with potential biological activities .
Action Environment
It’s known that the properties of trifluoromethylpyridines can be tailored for application under specific conditions .
Biochemische Analyse
Biochemical Properties
3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of NS5B, a key enzyme in the replication of Hepatitis C virus . This interaction highlights the compound’s potential in antiviral research.
Cellular Effects
The effects of 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the levels of calcitonin gene-related peptide (CGRP), a neurotransmitter involved in pain signaling . This modulation can impact various cellular processes, including inflammation and pain perception.
Molecular Mechanism
At the molecular level, 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as NS5B, by binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and cellular activity, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antiviral activity, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and ensuring the compound’s safety in clinical applications.
Metabolic Pathways
3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function . Understanding these processes is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects . The localization of the compound within cells is crucial for its activity and therapeutic efficacy.
Eigenschaften
IUPAC Name |
3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-5-7(11(13,14)15)6-16-10(9)17-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNZSALRWABTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651949 | |
| Record name | 3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041581-59-2 | |
| Record name | 3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1414953.png)
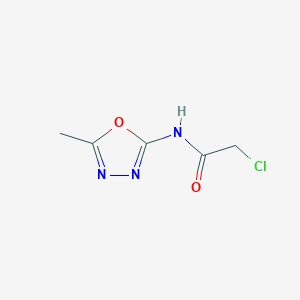
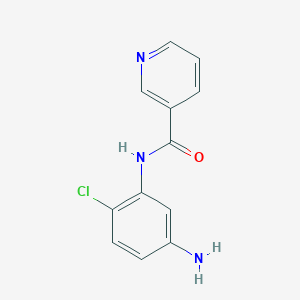
![2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1414957.png)
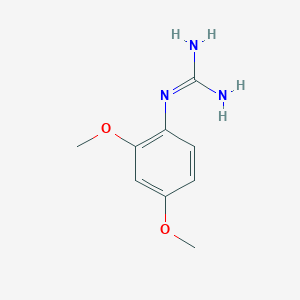
![3-[(2-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1414963.png)
amine](/img/structure/B1414966.png)
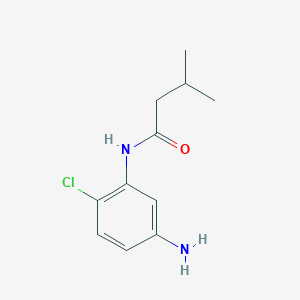
![N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline](/img/structure/B1414968.png)

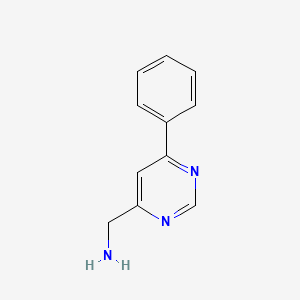
![4-[Methyl(propan-2-yl)amino]butan-2-one](/img/structure/B1414972.png)

